molecular formula C4H10N2OS B12841389 3-Mercapto-2-methylpropanehydrazide

3-Mercapto-2-methylpropanehydrazide

Cat. No.: B12841389
M. Wt: 134.20 g/mol
InChI Key: JJIGRTDWGXYMSE-UHFFFAOYSA-N
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Description

3-Mercapto-2-methylpropanehydrazide (C₄H₁₀N₂OS, molecular weight 134.20 g/mol) is a hydrazide derivative featuring a thiol (-SH) group and a methyl substituent on the propane backbone. The compound’s dual functional groups (hydrazide and thiol) likely confer unique reactivity, enabling applications in pharmaceutical intermediates or coordination chemistry.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

2-methyl-3-sulfanylpropanehydrazide

InChI

InChI=1S/C4H10N2OS/c1-3(2-8)4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7)

InChI Key

JJIGRTDWGXYMSE-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-2-methylpropanehydrazide typically involves the reaction of 3-mercapto-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Mercapto-2-methylpropanoic acid+Hydrazine3-Mercapto-2-methylpropanehydrazide+Water\text{3-Mercapto-2-methylpropanoic acid} + \text{Hydrazine} \rightarrow \text{3-Mercapto-2-methylpropanehydrazide} + \text{Water} 3-Mercapto-2-methylpropanoic acid+Hydrazine→3-Mercapto-2-methylpropanehydrazide+Water

Industrial Production Methods

Industrial production of 3-Mercapto-2-methylpropanehydrazide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to obtain the compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides can react with the thiol group.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Amines

    Substitution: Alkylated thiols

Scientific Research Applications

3-Mercapto-2-methylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Mercapto-2-methylpropanehydrazide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydrazide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-Mercapto-2-methylpropanehydrazide with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
3-Mercapto-2-methylpropanehydrazide Not provided C₄H₁₀N₂OS 134.20 Hydrazide (-CONHNH₂), thiol (-SH), methyl Potential pharmaceutical intermediate
3-Mercaptopropanehydrazide 689-02-1 C₃H₈N₂OS 120.17 Hydrazide, thiol 97% purity; used in heterocyclic synthesis
2-Mercapto-1-methylimidazole 60-56-0 C₄H₆N₂S 114.17 Imidazole ring, thiol, methyl Antithyroid agent; mp 143–146°C
Methyl 3-Mercaptopropionate 2935-90-2 C₄H₈O₂S 120.17 Thiol, ester (-COOCH₃) >98% purity; lipophilic ester
1,3-Bis(2-mercaptobenzimidazole)propane Not provided C₁₉H₁₈N₄S₂ 366.50 Benzene, benzimidazole, thiol Pharmaceutical applications (IR/NMR data )

Key Observations :

  • Hydrazide vs. Imidazole/Ester : The hydrazide group in 3-Mercapto-2-methylpropanehydrazide distinguishes it from heterocyclic (imidazole) or ester-based analogs. Hydrazides are nucleophilic, enabling condensation reactions, whereas imidazoles (e.g., 2-Mercapto-1-methylimidazole) exhibit aromatic stability and metal-binding capacity .

Physical and Spectroscopic Properties

  • IR/NMR Data :
    • Compounds with hydrazide groups (e.g., 1,3-bis(2-mercaptobenzimidazole)propane) exhibit NH stretching vibrations at ~3382 cm⁻¹ and C=S stretches at ~617 cm⁻¹ .
    • The target compound’s methyl group would likely produce distinct CH₃ bending modes (~1375–1450 cm⁻¹) and methylene signals in NMR (δ 2.25–3.73 ppm, based on analogs ).

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